Methoctramine chemical structure and properties
Methoctramine chemical structure and properties
Methoctramine is a synthetic, long-chain polymethylene tetraamine (B13775644) that has been instrumental in the pharmacological characterization of muscarinic acetylcholine (B1216132) receptors (mAChRs). It is renowned for its high selectivity as a competitive antagonist for the M2 muscarinic receptor subtype, making it an invaluable tool for researchers in pharmacology and drug development. This guide provides a comprehensive overview of its chemical structure, properties, and pharmacological actions, complete with detailed experimental methodologies and pathway visualizations.
Chemical Structure and Properties
Methoctramine's structure consists of a central octamethylene diamine chain linked at both ends to N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl] moieties. This extended and flexible structure is crucial for its interaction with the muscarinic receptors.
Chemical Identifiers
The following table summarizes the key chemical identifiers for methoctramine.
| Identifier | Value |
| IUPAC Name | N,N'-bis[6-[(2-methoxybenzyl)amino]hexyl]-1,8-octanediamine |
| CAS Number | 104807-46-7[1][2] |
| PubChem CID | 4108[1] |
| Chemical Formula | C36H62N4O2[1] |
| SMILES | COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC[1] |
| InChI | InChI=1S/C36H62N4O2/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3[1] |
Physicochemical Properties
Key physicochemical properties of methoctramine are presented below. Note that it is often supplied and used as a tetrahydrochloride salt.
| Property | Value |
| Molecular Weight | 582.918 g/mol (free base)[1] |
| 728.75 g/mol (tetrahydrochloride)[2] | |
| Appearance | White solid (as hydrate) |
| Solubility | Water: >20 mg/mL |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| pKa | Not reported |
Pharmacological Profile
Mechanism of Action
Methoctramine functions as a potent and selective competitive antagonist at M2 muscarinic acetylcholine receptors.[1] It binds to the orthosteric site, the same site as the endogenous agonist acetylcholine, thereby preventing receptor activation.[1] This antagonism is reversible and concentration-dependent.
At higher micromolar concentrations, methoctramine exhibits more complex allosteric properties.[1][3] It can interact with an allosteric site on the M2 receptor, which is topographically distinct from the acetylcholine binding site. This allosteric interaction can negatively modulate the binding of other ligands.[3] Studies suggest a "bitopic" or "dualsteric" binding mode where the methoctramine molecule simultaneously occupies both the orthosteric and an allosteric site, contributing to its high affinity and selectivity for the M2 receptor.[3]
Receptor Selectivity and Binding Affinity
Methoctramine's primary pharmacological importance stems from its high selectivity for the M2 receptor subtype over the other four muscarinic receptor subtypes (M1, M3, M4, and M5). This selectivity allows for the precise dissection of M2-mediated physiological and pathological processes. The table below compiles binding affinity data (pKi and pA2) and IC50 values from various studies. Higher pKi/pA2 values and lower IC50 values indicate higher binding affinity.
| Receptor Subtype | Tissue/Cell Line | pKi / pA2 | IC50 (nM) | Selectivity Ratio (vs. M2) |
| M1 | Rat Cortex | - | 92[4] | ~15x |
| M2 | Rat Heart / CHO-K1 cells | 8.00[5] / 7.74-7.93[6] | 6.1[4] | 1x |
| M3 | Rat Submaxillary Gland / Ileum | 5.81-6.20[6] | 770[4] | ~126x |
| M4 | NG108-15 cells | - | 260[4] | ~43x |
| M5 | CHO-K1 cells | - | 217[4] | ~36x |
Signaling Pathways
The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Antagonism of the M2 receptor by methoctramine blocks the canonical signaling cascade initiated by acetylcholine. This prevents the inhibition of adenylyl cyclase, thus maintaining cellular levels of cyclic AMP (cAMP). Furthermore, it prevents the Gβγ subunit-mediated activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, a key mechanism for slowing heart rate.
Caption: M2 receptor signaling pathway blocked by methoctramine.
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity (Ki) of a compound like methoctramine for its receptor. A typical protocol involves competition binding between a labeled ligand (radioligand) and the unlabeled test compound (methoctramine).
Methodology:
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Membrane Preparation: Tissues or cells expressing the target muscarinic receptor subtype (e.g., rat heart for M2, or CHO-K1 cells transfected with the human CHRM2 gene) are homogenized and centrifuged to isolate a membrane fraction rich in receptors. Protein concentration is determined using a standard assay (e.g., BCA assay).
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Assay Setup: The assay is performed in a 96-well plate format. Each well contains:
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A fixed amount of membrane preparation.
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A fixed concentration of a non-selective muscarinic radioligand, typically [3H]-N-methylscopolamine ([3H]NMS), at a concentration near its dissociation constant (Kd).
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Varying concentrations of unlabeled methoctramine (the competitor).
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Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.
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Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membrane-bound radioligand. The filters are quickly washed with ice-cold buffer to remove unbound radioligand.
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Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then counted using a scintillation counter.
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Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM atropine) and subtracted from total binding to yield specific binding. The concentration of methoctramine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a typical radioligand binding assay.
Functional Organ Bath Assay
Functional assays measure the physiological response of a tissue to a drug, allowing for the determination of a compound's potency (pA2) as an antagonist. For methoctramine, its M2 selectivity is often confirmed using isolated guinea pig atria (rich in M2 receptors) and ileum (rich in M3 receptors).
Methodology:
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Tissue Dissection and Mounting: A guinea pig is humanely euthanized, and the heart is excised. The spontaneously beating right atria (to measure chronotropy) or electrically paced left atria (to measure inotropy) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2/5% CO2 and maintained at 37°C.
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Transducer Connection: The tissue is connected via a thread to an isometric force transducer to record contractile force and/or rate.
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Equilibration: The tissue is allowed to equilibrate under a resting tension for a period (e.g., 60 minutes), with the buffer being changed regularly.
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Agonist Dose-Response Curve (Control): A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine). The agonist is added to the bath in increasing concentrations, and the resulting negative inotropic (force) or chronotropic (rate) effect is recorded.
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Antagonist Incubation: The tissue is washed to remove the agonist. A fixed concentration of methoctramine is then added to the bath and allowed to incubate with the tissue for a set period (e.g., 30-60 minutes).
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Agonist Dose-Response Curve (in presence of Antagonist): The cumulative concentration-response curve for the agonist is repeated in the presence of methoctramine. A competitive antagonist like methoctramine will cause a rightward parallel shift in the dose-response curve.
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Data Analysis: This procedure is repeated with several different concentrations of methoctramine. The dose ratio (the ratio of the agonist concentration producing a 50% response in the presence and absence of the antagonist) is calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value, a measure of antagonist potency, is the x-intercept of the Schild regression line.
References
- 1. Methoctramine - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Molecular mechanisms of methoctramine binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoctramine (hydrate) | TargetMol [targetmol.com]
- 5. Methoctramine binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
